Trietazine
Overview
Description
Trietazine is a chemical compound belonging to the triazine class of herbicides. It is primarily used in agriculture to control the growth of broadleaf and grassy weeds. The compound is known for its effectiveness in inhibiting photosynthesis in susceptible plant species, making it a valuable tool for farmers in managing crop health and yield.
Mechanism of Action
- Trimetazidine’s primary target is not fully understood, but it may inhibit mitochondrial 3-ketoacyl coenzyme A thiolase. This inhibition reduces long-chain fatty acid β-oxidation in the myocardium while sparing glycolysis .
- This shift toward glucose oxidation requires less oxygen consumption compared to beta-oxidation, making it beneficial in ischemic cells .
- By inhibiting 3-ketoacyl coenzyme A thiolase, trimetazidine prevents exacerbation of ischemic injury .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Trietazine undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations allow this compound to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Given its wide range of biological activities, it is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to undergo various organic transformations suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trietazine is synthesized through a series of chemical reactions involving the condensation of cyanuric chloride with ethylamine and isopropylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol, under controlled temperature and pH conditions. The process involves the following steps:
- Cyanuric chloride is dissolved in an organic solvent.
- Ethylamine is added to the solution, followed by isopropylamine.
- The reaction mixture is stirred and heated to facilitate the condensation reaction.
- The product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Trietazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are employed in substitution reactions.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
Trietazine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying the reactivity and stability of triazine derivatives.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Comparison with Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to trietazine but with different substituents on the triazine ring.
Propazine: Shares the triazine core structure but has different alkyl substituents.
Uniqueness of this compound: this compound is unique in its specific substituents, which confer distinct physicochemical properties and biological activity. Its effectiveness in controlling a broad spectrum of weeds and its relatively low environmental persistence make it a valuable herbicide in agricultural practices.
Biological Activity
Trietazine, a member of the s-triazine family, is primarily known for its applications in agriculture as an herbicide. However, recent research has expanded its relevance to various biological activities, including potential therapeutic effects and toxicological concerns. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and implications for health and the environment.
Chemical Structure and Properties
This compound is chemically classified as a 2-chloro-4-diethylamino-6-ethylamino-3-triazine. Its structure is characterized by a triazine ring, which is pivotal in its biological interactions. The presence of various substituents on the triazine core influences its activity against different biological targets.
Antitumor Activity
This compound has been investigated for its potential antitumor properties. Studies have shown that derivatives of s-triazines can exhibit significant anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Research indicates that certain triazine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds derived from the s-triazine scaffold have demonstrated IC50 values in the low nanomolar range against specific cancer types .
- Mechanisms of Action : The antitumor effects are often mediated through the inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR. For example, one study reported a derivative with an IC50 value of 61 nM against EGFR, highlighting its potential as a targeted therapy .
Toxicological Effects
While this compound shows promise in therapeutic applications, its toxicity profile raises concerns:
- Acute Toxicity : Studies have documented varying degrees of acute toxicity in aquatic organisms exposed to this compound. For example, the 96-hour LC50 values for certain fish species indicate moderate toxicity levels .
- Environmental Persistence : The compound's persistence in the environment poses risks to non-target species and ecosystems. Research has shown that this compound can degrade slowly, leading to bioaccumulation and long-term ecological impacts .
Case Studies
Several case studies illustrate the biological activity and implications of this compound:
- Cancer Cell Line Studies : A systematic review highlighted multiple studies where triazine derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential for further development as anticancer agents .
- Ecotoxicological Assessments : Investigations into the environmental impact of this compound revealed its potential to affect aquatic life adversely. For instance, studies indicated that exposure to this compound formulations resulted in significant mortality rates among sensitive fish species .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
6-chloro-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBWPRKWDIRYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
Record name | TRIETAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042488 | |
Record name | Trietazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS. | |
Record name | TRIETAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, mg/l at 20 °C: 20 (very poor) | |
Record name | TRIETAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.22 g/cm³ | |
Record name | TRIETAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: 0.009 | |
Record name | TRIETAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
1912-26-1 | |
Record name | Trietazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trietazine [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIETAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4-triethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trietazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trietazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O99365GHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIETAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
100-101 °C | |
Record name | TRIETAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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